molecular formula C27H34F2N8O B8180523 CBP/p300 ligand 2

CBP/p300 ligand 2

Cat. No.: B8180523
M. Wt: 524.6 g/mol
InChI Key: XFGMGPKELLCGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBP/p300 ligand 2 is a small-molecule inhibitor that targets the bromodomain module of the human lysine acetyl transferase CBP (cyclic-AMP response element binding protein) and p300 (E1A binding protein). These proteins are transcriptional co-activators involved in various cellular processes, including gene expression regulation, cell cycle control, and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CBP/p300 ligand 2 typically involves a series of chemical reactions, including Suzuki couplings, benzimidazole-forming reactions, and reductive aminations. The starting point is often a fragment hit, which is optimized into a more potent and selective lead compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: CBP/p300 ligand 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Mechanism of Action

CBP/p300 ligand 2 exerts its effects by inhibiting the bromodomain module of CBP and p300. This inhibition prevents the acetylation of histones and non-histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets include the bromodomain and the lysine acetyltransferase domain of CBP/p300 .

Comparison with Similar Compounds

Uniqueness: CBP/p300 ligand 2 is unique in its high selectivity and potency for the bromodomain module of CBP and p300, displaying 40-fold selectivity over BET family members. This selectivity makes it a valuable tool for studying the specific roles of CBP and p300 in cellular processes and for developing targeted therapies .

Properties

IUPAC Name

3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-N-methyl-1-piperidin-4-yl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34F2N8O/c1-30-27(38)35-11-7-23-22(16-35)26(33-37(23)19-5-8-31-9-6-19)36-10-3-4-17-12-20(18-14-32-34(2)15-18)21(25(28)29)13-24(17)36/h12-15,19,25,31H,3-11,16H2,1-2H3,(H,30,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGMGPKELLCGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC2=C(C1)C(=NN2C3CCNCC3)N4CCCC5=CC(=C(C=C54)C(F)F)C6=CN(N=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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